1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol
Description
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a naphthalen-2-ol derivative featuring a sec-butylamino-methyl substituent at the 1-position of the naphthalene ring.
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFNTOVWDIQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Reaction Types
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to yield different amines or alcohols.
- Substitution : The amino group can participate in substitution reactions to generate derivatives with varying functional groups.
Chemistry
In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic pathways.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Naphthoquinones |
| Reduction | LiAlH₄, NaBH₄ | Amines, Alcohols |
| Substitution | Alkyl halides | Various derivatives |
Biological Studies
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that it interacts with specific molecular targets, modulating biological pathways that lead to cell growth inhibition or apoptosis in cancer cells.
Medical Applications
Due to its unique chemical structure, this compound is being explored as a therapeutic agent. Its dual functionality may enhance drug development efforts targeting various diseases.
Case Studies
- Anticancer Activity : A study showed that derivatives of this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Effects : Research demonstrated its effectiveness against specific bacterial strains, suggesting potential as an antibacterial agent.
Mechanism of Action
The mechanism by which 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol with key naphthalen-2-ol derivatives from the evidence:
Key Differences and Implications
Lipophilicity and Solubility :
- The sec-butyl group in the target compound provides intermediate lipophilicity (LogP ~5.85) compared to highly lipophilic dibenzylamino (LogP ~6.2 ) or benzo[d]thiazolyl derivatives (LogP >6.0 ).
- Polar Schiff bases like 4NMN (LogP ~3.2 ) exhibit better aqueous solubility, making them more suitable for biological applications requiring hydrophilicity.
Research Findings and Trends
Structure-Activity Relationships (SAR)
- Alkyl vs. Aromatic Substituents: Alkylamino groups (e.g., sec-butyl) enhance lipophilicity and membrane permeability, while aromatic substituents (e.g., benzothiazolyl) improve target binding via π-stacking .
- Hydrogen Bonding : The hydroxyl group in naphthalen-2-ol is critical for hydrogen bonding with biological targets, as seen in 4NMN’s antifungal activity .
Biological Activity
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a complex organic compound characterized by a naphthalene ring with an amino group and a hydroxyl group. Its unique structure allows for diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data tables and case studies to illustrate its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{13}H_{17}N_{1}O_{1}
- Molecular Weight : 201.29 g/mol
The presence of both an amino and a hydroxyl group enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies suggest that it may interact with specific molecular targets involved in cell proliferation and survival.
Case Study: Interaction with Mcl-1 Protein
A study demonstrated that this compound binds to the Mcl-1 protein, a member of the Bcl-2 family known for its role in inhibiting apoptosis. The binding affinity was assessed through NMR spectroscopy, revealing significant perturbations in the protein's structure upon interaction, suggesting a potential pathway for inducing apoptosis in cancer cells .
The biological effects of this compound are primarily attributed to its interactions with various molecular targets. These interactions can modulate signaling pathways associated with cell growth, apoptosis, and microbial resistance.
Key Mechanisms:
- Binding to Enzymes/Receptors : The compound may alter enzyme activity or receptor signaling, leading to changes in cellular responses.
- Induction of Apoptosis : By interacting with anti-apoptotic proteins like Mcl-1, it may promote programmed cell death in cancer cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-{[(Butan-2-yl)amino]methyl}naphthalen-1-ol | Amino group instead of hydroxyl | Different biological activity profile |
| 1-{[(Butan-2-yl)amino]methyl}naphthalen-3-thiol | Thiol group instead of hydroxyl | Potentially different reactivity |
| 2-Methyl-1-(naphthalen-2-YL)propan-2-amina | Naphthalene ring with propanamine structure | Known for serotonin release activity |
Research Applications
The compound has broad applications across various fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
